molecular formula C11H15ClN4O B1408385 3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride CAS No. 1638612-57-3

3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride

Cat. No. B1408385
M. Wt: 254.71 g/mol
InChI Key: WPENNQICKDUTEA-UHFFFAOYSA-N
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Description

The compound “3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with two pyrrole rings connected by an oxadiazole ring. The presence of nitrogen in the pyrrole and oxadiazole rings would likely result in a polar compound, and the methyl group would add some degree of non-polarity .

Scientific Research Applications

Antimicrobial and Antitumor Applications

The antimicrobial properties of 1,3,4-oxadiazole derivatives are particularly notable, with many new structures containing this ring showing significant activity against a variety of pathogens. Their potential exceeds that of some known antibiotics, indicating their promise as new antimicrobial agents. Furthermore, these compounds exhibit anticancer activities, which are associated with various mechanisms such as enzyme inhibition and interaction with growth factors. This dual antimicrobial and antitumor potential highlights the versatility of 1,3,4-oxadiazole derivatives in therapeutic applications (Glomb & Świątek, 2021) (Devi et al., 2022).

Sensor Applications and Drug Development

Additionally, 1,3,4-oxadiazole derivatives have been explored for their applications in sensor technology and drug development. These compounds serve as important building blocks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. This makes them suitable for metal-ion sensing applications, contributing to the development of new chemosensors with high specificity and sensitivity (Sharma, Om, & Sharma, 2022).

Broad Pharmacological Profile

The broad pharmacological profile of 1,3,4-oxadiazole derivatives is further evidenced by their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This wide range of activities makes them an important focus for the development of new therapeutic agents with improved efficacy and reduced toxicity. The versatility of the 1,3,4-oxadiazole core in medicinal chemistry underscores its significance in the ongoing search for new and effective medicinal agents (Verma et al., 2019).

Safety And Hazards

Pyrrole and its derivatives can be hazardous. They can cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed .

Future Directions

The study of pyrrole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activity of this compound and its possible uses in medicine .

properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-15-6-2-3-9(15)10-13-11(16-14-10)8-4-5-12-7-8;/h2-3,6,8,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPENNQICKDUTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride

CAS RN

1638612-57-3
Record name 1,2,4-Oxadiazole, 3-(1-methyl-1H-pyrrol-2-yl)-5-(3-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
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3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
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3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride

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